

FTIR and XRD analysis of ethylene-vinyl acetate blends.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethylene-vinyl acetate

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A Comprehensive Guide to FTIR and XRD Analysis of **Ethylene-Vinyl Acetate** (EVA) Blends

Ethylene-vinyl acetate (EVA) copolymers are widely utilized in various industries due to their versatile properties, which are largely dictated by the vinyl acetate (VA) content. Blending EVA with other polymers is a common strategy to further tailor its characteristics. Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) are two powerful analytical techniques crucial for characterizing these blends. This guide provides a comparative analysis of EVA blends using data from these techniques, offering insights for researchers, scientists, and professionals in drug development.

Data Presentation

FTIR Spectroscopy Data

FTIR spectroscopy is instrumental in determining the chemical composition and molecular structure of EVA blends. The characteristic absorption bands of EVA can be used for both qualitative identification and quantitative analysis of the vinyl acetate content.

Table 1: Characteristic FTIR Absorption Bands of EVA.

Wavenumber (cm ⁻¹)	Assignment	Reference
2918-2922 & 2850-2852	C-H bond stretching of the EVA backbone chain	[1][2]
1737-1740	C=O bond stretching of the vinyl acetate block	[1][2][3]
1465-1467	C-H bond bending or scissoring of the ethylene block	[1]
1370-1371	C-H bond rocking of the vinyl acetate block	[1]
1236-1240	C-O bond stretching of the vinyl acetate block	[1][3]
1016-1021	C-O bond stretching of the vinyl acetate block	[1]
720	Rocking vibration of ethylene units	[4][5]

| 607-609 | C=O bending of the acetoxy group |[4] |

The ratio of the absorbance of a vinyl acetate-specific peak to an ethylene-specific peak is often used to quantify the VA content. For instance, the intensity ratio of the C=O stretching band (~1740 cm⁻¹) to the CH₂ rocking band (~720 cm⁻¹) can be correlated with the percentage of vinyl acetate.

Table 2: Quantitative FTIR Analysis of EVA Copolymers with Varying Vinyl Acetate Content.

Sample	VA Content (%)	Peak Area Ratio (1735 cm^{-1} / 720 cm^{-1})	Peak Area Ratio (1236 cm^{-1} / 1467 cm^{-1})	Peak Area Ratio (1020 cm^{-1} / 720 cm^{-1})
EVA18	18	-	-	-
EVA28	28	-	-	-
EVA40	40	-	-	-
EVAc (10% PVAc)	10	0.35	0.23	0.18
EVAc (20% PVAc)	20	0.75	0.48	0.38
EVAc (30% PVAc)	30	1.20	0.75	0.60
EVAc (40% PVAc)	40	1.65	1.05	0.85
EVAc (50% PVAc)	50	2.15	1.35	1.10
EVAc (60% PVAc)	60	2.70	1.70	1.40
EVAc (70% PVAc)	70	3.30	2.10	1.75

Data synthesized from multiple sources. The peak area ratios for EVA18, EVA28, and EVA40 were not explicitly provided in the same format but their analysis is detailed in the cited literature.[\[4\]](#)

X-ray Diffraction Data

XRD analysis provides critical information about the crystalline structure of EVA blends. The degree of crystallinity is a key parameter influencing the mechanical properties of the material. In EVA, the crystalline regions are formed by the polyethylene segments.

Table 3: XRD Peak Positions and Crystallinity of EVA.

2θ (degrees)	Crystalline Plane	Material	Crystallinity (%)
~21.4	(110)	Neat EVA	-
~23.5	(200)	Neat EVA	-
-	-	EVA18 (18% VA)	24.39
-	-	EVA28 (28% VA)	6.95
-	-	EVA40 (40% VA)	1.03

The crystallinity of EVA decreases as the vinyl acetate content increases, due to the disruption of the polyethylene chain packing by the bulky vinyl acetate groups.[4][6][7]

The addition of other materials to EVA can alter its crystalline structure. For instance, blending EVA with Polyaniline (PANI) can introduce new crystalline phases or alter the degree of crystallinity.[8] Similarly, in blends with Polylactic Acid (PLA), the addition of EVA can decrease the overall crystallinity of the PLA component.[9]

Experimental Protocols

FTIR Spectroscopy

A common method for FTIR analysis of EVA blends involves the use of an Attenuated Total Reflectance (ATR) accessory or the preparation of thin films.

- Instrumentation: A Fourier Transform Infrared spectrometer, such as a PerkinElmer FTIR model Spectrum 100, is typically used.[4]
- Sample Preparation:
 - Thin Films: For transmission measurements, thin films of the EVA blend can be cast from a solution or prepared by hot pressing. The film thickness should be carefully controlled to ensure the absorbance is within the linear range of the detector.

- ATR: For ATR-FTIR, a small amount of the sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.
- Data Acquisition:
 - Spectral Range: Spectra are typically recorded in the mid-infrared range, from 4000 to 400 cm^{-1} .[\[2\]](#)[\[10\]](#)
 - Resolution: A spectral resolution of 2 cm^{-1} is often sufficient.[\[10\]](#)
 - Scans: To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.[\[4\]](#)[\[10\]](#)
- Data Analysis:
 - Baseline Correction: A baseline correction is applied to the spectra to account for scattering and other background effects.
 - Peak Analysis: The positions, intensities, and areas of the characteristic absorption bands are determined. For quantitative analysis, the ratio of the areas of specific peaks is calculated.

XRD Analysis

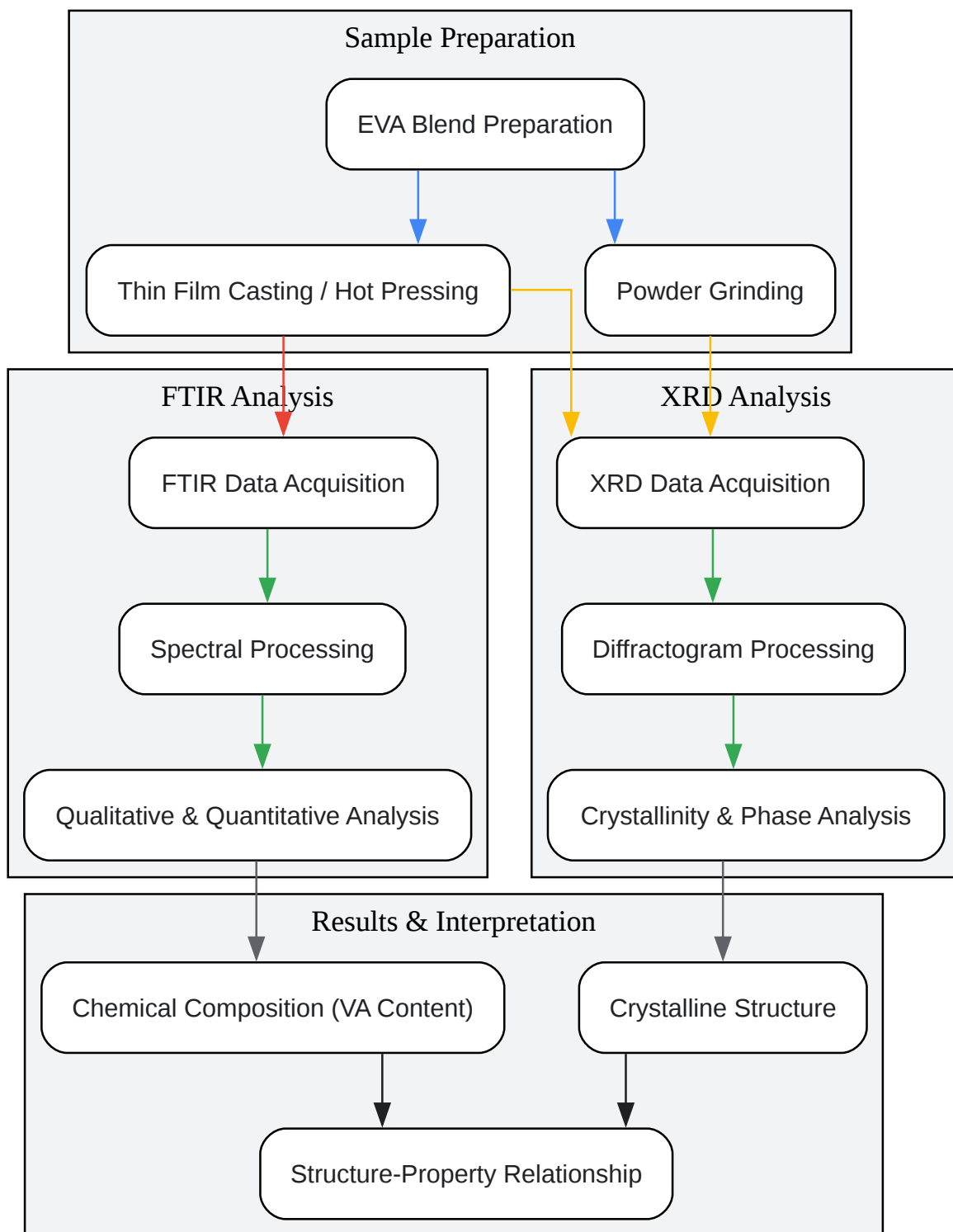
XRD is employed to investigate the crystalline structure and determine the degree of crystallinity of EVA blends.

- Instrumentation: A powder X-ray diffractometer, such as a Philips PW1710, is commonly used with Cu $K\alpha$ radiation ($\lambda = 1.5406 \text{ \AA}$).[\[10\]](#)
- Sample Preparation: Samples are typically in the form of thin films or powders. The surface of the sample should be flat and smooth.
- Data Acquisition:
 - 2θ Range: The diffraction pattern is recorded over a range of 2θ angles, typically from 3° to 90° .[\[10\]](#)

- Scan Speed: A slow scan speed is used to obtain high-quality data.
- Data Analysis:
 - Peak Identification: The positions of the diffraction peaks are used to identify the crystalline phases present in the sample. For EVA, characteristic peaks are observed around 21° and 23.5° 2θ .^{[7][8]}
 - Crystallinity Calculation: The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area of the diffraction pattern (crystalline + amorphous). Deconvolution of the XRD pattern into crystalline peaks and an amorphous halo is often necessary.^[6]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of EVA blends using FTIR and XRD.



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Caption: Workflow for FTIR and XRD analysis of EVA blends.

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- To cite this document: BenchChem. [FTIR and XRD analysis of ethylene-vinyl acetate blends.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8514405#ftir-and-xrd-analysis-of-ethylene-vinyl-acetate-blends]

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